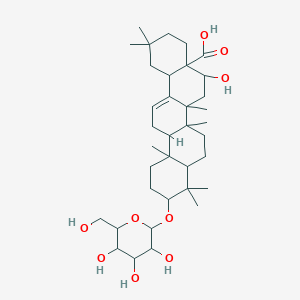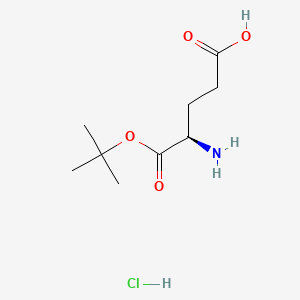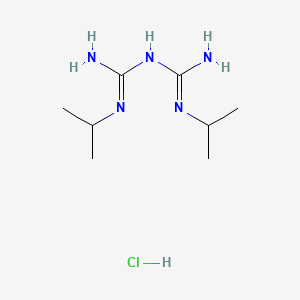
エクリプタサポニンD
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is known for its diverse biological activities, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects . Eclipta prostrata has been used in traditional medicine for various therapeutic purposes, making Ecliptasaponin D a compound of significant interest in scientific research.
科学的研究の応用
Ecliptasaponin D has a wide range of scientific research applications, including:
作用機序
Ecliptasaponin D is a triterpenoid glucoside isolated from Eclipta alba (L.) Hassk, which is the aerial part of Eclipta prostrate . Eclipta prostrate is considered a nourishing herbal medicine with pleiotropic effects, including anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory .
Target of Action
Related compounds such as ecliptasaponin a have been reported to interact with apoptosis signal-regulating kinase 1 (ask1) and c-jun n-terminal kinase (jnk) .
Mode of Action
Ecliptasaponin a, a related compound, has been reported to induce apoptosis in human lung cancer cells by activating the ask1/jnk pathway .
Biochemical Pathways
Ecliptasaponin A has been shown to affect the extracellular matrix and TGFβ signaling pathway . It can inhibit ECM protein expression in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1) .
Pharmacokinetics
A study on ecliptasaponin a showed that it could be detected in rat plasma and tissues after oral administration .
Result of Action
Ecliptasaponin a has been reported to reduce renal collagen fiber deposition and renal extracellular matrix (ecm) protein expression in a mouse model of renal fibrosis .
Action Environment
It is known that the compound is derived from eclipta prostrate, a plant that has been used in traditional chinese medicine for its anti-inflammatory, hepatoprotective, antioxidant, and immunomodulatory effects .
生化学分析
Biochemical Properties
Ecliptasaponin D plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the release of proinflammatory cytokines such as tumor necrosis factor-α (TNF-α) and matrix metalloproteinases from immune cells . These interactions highlight its potential in modulating inflammatory responses and protecting against oxidative stress.
Cellular Effects
Ecliptasaponin D exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to inhibit the expression of extracellular matrix proteins in human kidney-2 (HK-2) cells induced by transforming growth factor-beta1 (TGFβ1), thereby attenuating renal fibrosis . This indicates its potential in regulating cellular responses to injury and inflammation.
Molecular Mechanism
The molecular mechanism of Ecliptasaponin D involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Ecliptasaponin D inhibits the expression of matrix metalloproteinase 13 (MMP13) in HK-2 cells, which plays a role in extracellular matrix regulation . This inhibition helps in reducing tissue damage and fibrosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ecliptasaponin D change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. Studies have shown that Ecliptasaponin D remains stable under specific storage conditions, such as -20°C, and its activity can be preserved for extended periods . Long-term studies in vitro and in vivo have demonstrated its sustained anti-inflammatory and antioxidant effects.
Dosage Effects in Animal Models
The effects of Ecliptasaponin D vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as reducing inflammation and protecting against oxidative stress. At higher doses, there may be potential toxic or adverse effects. For instance, studies have shown that excessive doses of Ecliptasaponin D can lead to hepatotoxicity and other adverse reactions . Therefore, determining the optimal dosage is crucial for its therapeutic application.
Metabolic Pathways
Ecliptasaponin D is involved in several metabolic pathways, interacting with various enzymes and cofactors. It affects metabolic flux and metabolite levels, contributing to its biological activities. For example, it modulates the activity of enzymes involved in the synthesis and degradation of extracellular matrix proteins, thereby influencing tissue remodeling and repair . These interactions highlight its role in maintaining cellular homeostasis.
Transport and Distribution
Ecliptasaponin D is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in certain tissues, such as the liver and kidneys, where it exerts its biological effects. The compound’s distribution is influenced by its interactions with transport proteins, which facilitate its uptake and localization within target cells .
Subcellular Localization
The subcellular localization of Ecliptasaponin D plays a significant role in its activity and function. It is directed to specific compartments or organelles within the cell, where it interacts with target biomolecules. For instance, Ecliptasaponin D has been observed in the cytoplasm and nucleus of cells, indicating its involvement in regulating gene expression and cellular responses . These localization patterns are essential for understanding its mechanism of action.
準備方法
Synthetic Routes and Reaction Conditions
Ecliptasaponin D is primarily isolated from natural sources, specifically from the aerial parts of Eclipta alba . The extraction process typically involves the use of solvents such as methanol or ethanol, followed by chromatographic techniques to purify the compound . There is limited information available on the synthetic routes for Ecliptasaponin D, as it is mainly obtained through natural extraction.
Industrial Production Methods
Industrial production of Ecliptasaponin D involves large-scale extraction from Eclipta alba. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powdered material is then subjected to solvent extraction, typically using methanol or ethanol. The extract is concentrated and purified using chromatographic techniques to isolate Ecliptasaponin D .
化学反応の分析
Types of Reactions
Ecliptasaponin D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of Ecliptasaponin D include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from the reactions of Ecliptasaponin D depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
類似化合物との比較
Ecliptasaponin D can be compared with other similar triterpenoid glucosides, such as:
Ecliptasaponin A: This compound is also isolated from Eclipta alba and shares similar biological activities, including anti-inflammatory and hepatoprotective effects.
Eclalbasaponin II: Another triterpenoid glucoside from Eclipta alba, known for its hepatoprotective and antioxidant properties.
Eclalbasaponin V: This compound has similar anti-inflammatory and immunomodulatory effects.
Ecliptasaponin D is unique due to its specific molecular structure and the distinct pathways it modulates, making it a valuable compound for further research and potential therapeutic applications .
特性
IUPAC Name |
5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O9/c1-31(2)14-15-36(30(42)43)20(16-31)19-8-9-23-33(5)12-11-25(45-29-28(41)27(40)26(39)21(18-37)44-29)32(3,4)22(33)10-13-34(23,6)35(19,7)17-24(36)38/h8,20-29,37-41H,9-18H2,1-7H3,(H,42,43) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDPEADEZMZKNM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)OC6C(C(C(C(O6)CO)O)O)O)C)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is Ecliptasaponin D and where is it found?
A: Ecliptasaponin D is a triterpenoid glucoside isolated from the plant Eclipta alba (L.) Hassk. [] This plant is commonly known as false daisy and is used in traditional medicine.
Q2: What is the chemical structure of Ecliptasaponin D?
A: Ecliptasaponin D's structure has been elucidated as 3β,16β-dihydroxy olean-12-ene-28-oic acid-3β-O-β-D-glucopyranoside. This determination was made using spectral analysis, chemical evidence, and hydrolysis results. []
Q3: How is Ecliptasaponin D quantified in complex mixtures?
A3: Ecliptasaponin D can be quantified alongside other active ingredients in herbal medicine mixtures like Shengxuebao Mixture. Two primary methods are employed:
- HPLC-UV-MS: This technique offers high sensitivity and specificity, allowing for the simultaneous detection and quantification of Ecliptasaponin D and other compounds. [, ]
- UV-Vis and NIR Spectroscopy Combined with Multivariate Data Analysis: This approach utilizes the unique spectral fingerprints of different compounds. Partial Least Squares (PLS) analysis is then applied to build models that correlate spectral data with the concentration of Ecliptasaponin D and other ingredients. This method is rapid and suitable for quality control purposes. []
Q4: Are there any specific quality control considerations related to Ecliptasaponin D analysis?
A: When analyzing Ecliptasaponin D in herbal mixtures, quality by design (QbD) principles are crucial. This involves identifying critical method attributes (CMA) like resolution and signal-to-noise ratio. Critical method parameters (CMP) like the amount of acid in the mobile phase, temperature, gradient, and wavelength need optimization for accurate and reliable quantification. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl (9R,12S,13Z,16S,17R)-13-ethylidene-18-oxo-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-17-carboxylate](/img/structure/B591276.png)



![1,3,5-tris[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B591284.png)
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)
